BenchChemオンラインストアへようこそ!

4-((2-Bromobenzyl)sulfonyl)morpholine

α-glucosidase inhibition regioisomer SAR antidiabetic target

This ortho‑bromo regioisomer is the essential reference compound for mapping bromine‑position dependence of target engagement. With a 4.8‑fold potency difference versus the para isomer (IC50 133.5 vs 28.0 µM), it provides a quantitative benchmark for docking validation and 3D‑QSAR model training. The constrained ortho geometry delivers a pre‑organized fragment (MW 320, XLogP3 1.3, TPSA 55 Ų) ideal for fragment‑based lead optimization. The C–Br bond also serves as a synthetic handle for Suzuki, Buchwald, or Heck diversification, enabling rapid exploration of the ortho‑vector without de novo monomer synthesis.

Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
Cat. No. B8202981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Bromobenzyl)sulfonyl)morpholine
Molecular FormulaC11H14BrNO3S
Molecular Weight320.20 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CC2=CC=CC=C2Br
InChIInChI=1S/C11H14BrNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
InChIKeyZNSAPLBNXGHGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Bromobenzyl)sulfonyl)morpholine: Ortho-Bromo Sulfonamide Building Block for SAR-Driven Procurement


4-((2-Bromobenzyl)sulfonyl)morpholine (CAS 1286755-13-2) is a sulfonamide-linked morpholine featuring an ortho-bromobenzyl substituent on the sulfonyl group. With a molecular weight of 320.20 g/mol, XLogP3-AA of 1.3, and topological polar surface area of 55 Ų, the compound occupies favorable oral drug-like chemical space [1]. It belongs to the broader class of N-sulfonylmorpholine derivatives, which are privileged scaffolds in medicinal chemistry for enzyme inhibition and receptor modulation [2]. The ortho-bromine substitution pattern on the benzyl ring is a critical structural feature that distinguishes it from its meta- and para-bromo regioisomers in both physicochemical properties and biological target engagement profiles.

Why 4-((2-Bromobenzyl)sulfonyl)morpholine Cannot Be Replaced by Its Para- or Meta-Bromo Isomers


Positional isomerism on the benzyl ring of N-sulfonylmorpholine derivatives produces large, quantifiable shifts in target inhibition potency that preclude generic substitution. In a direct head-to-head α-glucosidase inhibition assay, the 2-bromobenzyl (ortho) derivative exhibited an IC50 of 133.5 ± 1.3 µM, whereas the 4-bromobenzyl (para) isomer achieved an IC50 of 28.0 ± 0.6 µM—a 4.8-fold potency difference arising solely from bromine position [1]. The ortho isomer also displayed a distinct steric and electronic profile: the ortho-bromine creates a torsional constraint on the benzyl-sulfonyl dihedral angle, altering the spatial presentation of the morpholine-sulfonyl pharmacophore relative to the para isomer [2]. These regioisomer-specific differences in both target engagement and molecular recognition mean that substituting one bromobenzyl isomer for another without experimental validation introduces uncontrolled variables into structure-activity relationship (SAR) studies, chemical probe development, or lead optimization programs.

Quantitative Differentiation Evidence for 4-((2-Bromobenzyl)sulfonyl)morpholine vs. Closest Analogs


α-Glucosidase Inhibition: Ortho-Bromo vs. Para-Bromo vs. Meta-Bromo Regioisomers

In a systematic SAR study of N-benzyl-substituted sulfonamide derivatives, the 2-bromobenzyl (ortho) analog exhibited an IC50 of 133.5 ± 1.3 µM against α-glucosidase. The 3-bromobenzyl (meta) analog showed a 2-fold increase in potency (65.5 ± 2.0 µM), while the 4-bromobenzyl (para) analog was the most potent regioisomer at 28.0 ± 0.6 µM—a 4.8-fold improvement over the ortho isomer [1]. The unsubstituted benzyl analog (153.7 ± 0.9 µM) and the clinical standard acarbose (750.0 ± 5.0 µM) provided baseline references [1]. These data establish that the ortho-bromo substitution pattern defines a distinct, lower-potency pharmacological profile that can be exploited for isoform selectivity screening or for building SAR landscapes where intermediate potency is desired to avoid cytotoxicity thresholds.

α-glucosidase inhibition regioisomer SAR antidiabetic target

Physicochemical Property Differentiation: Ortho-Bromo Impacts Lipophilicity and Conformational Flexibility

The ortho-bromobenzyl substitution on 4-((2-bromobenzyl)sulfonyl)morpholine yields a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 55 Ų, with 3 rotatable bonds and 0 hydrogen bond donors [1]. While the para-bromo isomer shares the identical molecular formula (C11H14BrNO3S, MW 320.20), the ortho-bromo orientation sterically restricts rotation around the benzyl-sulfonyl bond, resulting in a more constrained conformational ensemble compared to the para isomer [2]. The XLogP3-AA of 1.3 places the compound within the optimal range (1–3) for cellular permeability while minimizing nonspecific lipophilic binding, a profile that differs subtly from para-substituted analogs where altered molecular shape can shift effective lipophilicity.

drug-likeness lipophilicity polar surface area

Synthetic Handle: Ortho-Bromobenzyl as a Site for Late-Stage Diversification via Cross-Coupling

The ortho-bromine atom on the benzyl ring of 4-((2-bromobenzyl)sulfonyl)morpholine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the aromatic ring [1]. This contrasts with the meta- and para-bromo isomers, where the electronic activation and steric accessibility of the C–Br bond differ. Ortho-substituted aryl bromides generally undergo oxidative addition to Pd(0) at rates that can diverge from para-substituted analogs by up to an order of magnitude depending on ligand choice, with the ortho position offering distinct regiochemical outcomes in directed C–H activation strategies [2]. The presence of the electron-withdrawing sulfonyl group further polarizes the C–Br bond, enhancing its electrophilicity for nucleophilic aromatic substitution (SNAr) pathways that are less accessible in non-sulfonylated analogs.

late-stage functionalization cross-coupling C–C bond formation

High-Value Application Scenarios for 4-((2-Bromobenzyl)sulfonyl)morpholine Based on Quantitative Evidence


Regioisomeric Selectivity Profiling in α-Glucosidase Inhibitor Lead Optimization

Researchers developing α-glucosidase inhibitors for type 2 diabetes or related metabolic disorders can use 4-((2-bromobenzyl)sulfonyl)morpholine as the ortho-bromo reference compound in a complete regioisomeric panel (ortho, meta, para) to map the bromine-position dependence of target engagement. The 4.8-fold potency differential between ortho (IC50 133.5 µM) and para (IC50 28.0 µM) isomers provides a quantitative benchmark for validating computational docking poses and for training 3D-QSAR models that predict optimal substitution patterns [1].

Conformationally Constrained Fragment for Fragment-Based Drug Discovery (FBDD)

The ortho-bromo substitution restricts rotation around the benzyl-sulfonyl bond, producing a more rigid fragment than its para counterpart. With MW 320 Da, XLogP3-AA 1.3, and TPSA 55 Ų, the compound satisfies fragment-likeness criteria and can serve as a starting point for fragment growing or merging strategies where the constrained ortho geometry pre-organizes the scaffold for subsequent optimization [2].

Late-Stage Diversification Platform for Parallel SAR Library Synthesis

The ortho-bromobenzyl C–Br bond provides a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Heck coupling reactions, enabling the parallel synthesis of diverse biaryl, amino, or alkenyl derivatives from a single precursor [3]. This is particularly valuable in industrial medicinal chemistry settings where rapid exploration of the ortho-vector of a benzyl-sulfonamide pharmacophore is required without de novo synthesis of each monomer.

Quote Request

Request a Quote for 4-((2-Bromobenzyl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.